L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine

Descripción

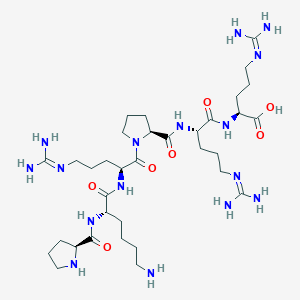

This compound is a synthetic peptide featuring multiple post-translationally modified residues. Its structure includes:

- L-Proline and L-Lysine residues in the backbone.

- Three N⁵-(diaminomethylidene)-L-ornithine modifications, where the ornithine side chain is substituted with a guanidino-like group.

The molecular complexity arises from its repetitive prolyl-ornithyl motifs, which may confer unique conformational stability or binding specificity. While its exact biological role remains uncharacterized, structural analogs suggest roles in enzyme inhibition, cell signaling, or antimicrobial activity .

Propiedades

Número CAS |

583824-02-6 |

|---|---|

Fórmula molecular |

C34H64N16O7 |

Peso molecular |

809.0 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C34H64N16O7/c35-14-2-1-8-21(46-26(51)20-9-3-15-42-20)27(52)48-23(11-5-17-44-33(38)39)30(55)50-19-7-13-25(50)29(54)47-22(10-4-16-43-32(36)37)28(53)49-24(31(56)57)12-6-18-45-34(40)41/h20-25,42H,1-19,35H2,(H,46,51)(H,47,54)(H,48,52)(H,49,53)(H,56,57)(H4,36,37,43)(H4,38,39,44)(H4,40,41,45)/t20-,21-,22-,23-,24-,25-/m0/s1 |

Clave InChI |

MVPWVDZKWHDKNZ-OOPVGHQCSA-N |

SMILES isomérico |

C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

SMILES canónico |

C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS)

The primary and most reliable method for synthesizing this compound is solid-phase peptide synthesis (SPPS) . This technique is widely used for peptides containing modified amino acids and allows for sequential, stepwise assembly of the peptide chain anchored to a solid resin support. The key steps in SPPS for this compound include:

- Resin Loading: The initial amino acid (often the C-terminal residue) is covalently attached to a solid resin.

- Deprotection: Temporary protecting groups on the amino acid’s reactive sites (e.g., Fmoc on the amino group) are removed to expose reactive sites for coupling.

- Coupling: The next amino acid, protected at its amino group and activated (commonly by reagents such as HBTU or DIC), is coupled to the growing peptide chain.

- Repetition: The deprotection and coupling cycle is repeated sequentially for each amino acid in the peptide sequence, including the modified N^5-(diaminomethylidene)-ornithine residues.

- Cleavage and Final Deprotection: After the full sequence assembly, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

This method ensures high control over sequence fidelity and purity, which is critical given the presence of multiple modified ornithine residues and prolyl and lysyl amino acids.

Key Reagents and Conditions

- Coupling Reagents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate), DIC (Diisopropylcarbodiimide), or similar activating agents are used to promote peptide bond formation.

- Protecting Groups: Fmoc (9-fluorenylmethoxycarbonyl) is commonly used for N-terminal protection; side chains of lysine and ornithine are protected to prevent undesired reactions.

- Cleavage Cocktail: TFA combined with scavengers (e.g., TIS, water) to remove protecting groups and release the peptide from the resin.

- Reaction Conditions: Typically performed at room temperature or slightly elevated temperatures; reaction times vary from 30 minutes to several hours per coupling step depending on the amino acid and modification.

Alternative Methods

- Liquid-Phase Peptide Synthesis (LPPS): For larger scale or specific modifications, solution-phase synthesis may be employed, though it is less common for such complex peptides due to purification challenges.

- Automated Peptide Synthesizers: Industrial or research-scale synthesis often uses automated SPPS instruments to improve reproducibility and throughput.

Chemical and Structural Considerations

Modified Amino Acids

The presence of N^5-(diaminomethylidene)-ornithine residues requires special attention during synthesis:

- The guanidino-like diaminomethylidene group is sensitive and may require specific protecting groups and mild deprotection conditions to avoid side reactions.

- Coupling efficiency can be affected by steric hindrance and charge; optimized coupling times and reagent excess are often necessary.

Purification and Characterization

- High-Performance Liquid Chromatography (HPLC): Used extensively to purify the crude peptide and monitor synthesis progress.

- Mass Spectrometry (MS): Confirms molecular weight and verifies the presence of modifications.

- Analytical Data: Retention times, purity percentages, and mass spectra are critical for quality control.

Summary Table of Preparation Steps

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| Resin Loading | Attach first amino acid to resin | Solid resin (e.g., Wang or Rink amide resin) | Ensures peptide chain anchoring |

| Deprotection | Remove Fmoc protecting group | 20% Piperidine in DMF | Prepares amino group for coupling |

| Coupling | Add next amino acid (including modified ornithine) | HBTU/DIC + DIPEA in DMF | Activated amino acid reacts with resin-bound peptide |

| Repetition | Repeat deprotection and coupling for full sequence | Same as above | Sequence-specific optimization may be needed |

| Cleavage & Deprotection | Release peptide from resin and remove side-chain protections | TFA + scavengers (TIS, water) | Final step to obtain free peptide |

| Purification | Purify crude peptide | Reverse-phase HPLC | Achieves high purity (>95%) |

| Characterization | Confirm structure and purity | MS, HPLC, NMR (if needed) | Ensures correct sequence and modifications |

Research Findings and Optimization

- Studies indicate that SPPS is the preferred method for peptides with multiple modified ornithine residues due to its precision and scalability.

- Optimization of coupling times and reagent excess is critical to overcome steric hindrance from bulky diaminomethylidene groups.

- Use of mild cleavage conditions preserves the integrity of sensitive modifications.

- Automated synthesizers improve reproducibility and reduce human error in complex sequences.

- Purification by HPLC is essential to separate closely related peptide impurities, especially those arising from incomplete deprotection or side reactions.

Industrial Production Considerations

- Large-scale synthesis may combine SPPS with liquid-phase purification steps.

- Cost-efficiency depends on reagent quality, resin loading capacity, and synthesis cycle optimization.

- Automation and in-line monitoring (e.g., UV detection during coupling) enhance yield and reduce waste.

- Stability of the diaminomethylidene modification during storage and handling is a key factor for product shelf-life.

Análisis De Reacciones Químicas

Types of Reactions

L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Ammonia, hydroxide ions

Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups .

Aplicaciones Científicas De Investigación

L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular processes and protein interactions.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals

Mecanismo De Acción

The mechanism of action of L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Structural Similarity

The compound shares structural homology with peptides containing N⁵-(diaminomethylidene)-ornithine or arginine-like residues. Key analogs include:

Key Observations :

- Compared to Leupeptin, the synthetic guanidino mimicry may reduce off-target interactions while retaining protease affinity .

Computational Similarity Analysis

Using Tanimoto coefficients and substructure matching (as in GEM-Path ), the compound clusters with:

- Antimicrobial peptides (e.g., polymyxins) due to cationic residues.

- Protease inhibitors (e.g., Leupeptin) via guanidino-mediated substrate binding.

PubChem’s substructure decomposition tool highlights >70% similarity to peptides with repetitive prolyl-ornithyl motifs, suggesting conserved roles in protein-protein interactions .

Biochemical Pathway Associations

Metabolites with high chemical similarity (via PubChem/KEGG ) are enriched in:

- Arginine biosynthesis (due to ornithine modifications).

- Ubiquitin-proteasome system (protease inhibition pathways).

This aligns with Leupeptin’s mechanism, where arginine analogs competitively inhibit trypsin-like proteases .

Actividad Biológica

The compound L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide with significant biological activity. Its structure consists of multiple amino acids linked together, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.

Molecular Characteristics

- Molecular Formula : C49H85N15O9

- Molecular Weight : 1028.3 g/mol

- CAS Number : 596095-60-2

Structural Representation

The compound's structure can be represented as follows:

This structure indicates the presence of multiple functional groups that can interact with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the diaminomethylidene group enhances its binding affinity to target proteins, influencing cellular processes such as signaling pathways and enzyme inhibition.

Pharmacological Applications

Research indicates that compounds similar to L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine exhibit potential therapeutic applications:

- VLA-4 Antagonism : Analogues have shown effectiveness as antagonists for VLA-4 (Very Late Antigen-4), which is crucial in inflammatory responses and cell adhesion processes .

- Drug Delivery Systems : The compound's structural properties make it a candidate for drug delivery mechanisms, potentially enhancing the bioavailability of therapeutic agents.

- Peptide-Based Vaccines : Its unique sequence may also be utilized in the development of peptide-based vaccines, targeting specific immune responses.

Study 1: VLA-4 Inhibition

A study focused on substituted prolyl derivatives demonstrated that specific modifications could yield compounds with IC50 values around 1 nM against VLA-4, indicating potent antagonistic activity . Such findings suggest that L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine could be a valuable scaffold for developing new anti-inflammatory drugs.

Study 2: Synthesis and Characterization

Solid-phase peptide synthesis (SPPS) has been employed to synthesize similar compounds, allowing for the precise control of amino acid sequences and modifications. This method is crucial for producing peptides with desired biological activities, paving the way for further exploration of their pharmacological potential.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight | Biological Activity | Key Findings |

|---|---|---|---|

| L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine | 1028.3 g/mol | VLA-4 antagonist | Potent inhibition observed in vitro |

| N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-L-leucyl | 1030.0 g/mol | Enzyme inhibition | Effective in modulating enzymatic activity |

| L-Alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine | 1040.0 g/mol | Drug delivery | Enhanced bioavailability in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.